molecular formula C15H21ClN4O3 B12299454 Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

Cat. No.: B12299454
M. Wt: 340.80 g/mol
InChI Key: DRYTYGLUBZQDLO-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20O2N3Cl It is a piperidine derivative that contains a pyrazine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-carbamoylpiperidine-1-carboxylate with 6-chloropyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and 6-chloropyrazine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazine ring and the presence of both carbamoyl and ester functional groups.

Properties

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.80 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN4O3/c1-14(2,3)23-13(22)20-6-4-15(5-7-20,12(17)21)10-8-18-9-11(16)19-10/h8-9H,4-7H2,1-3H3,(H2,17,21)

InChI Key

DRYTYGLUBZQDLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)N

Origin of Product

United States

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